tantalum;titanium

Mechanical properties Tensile strength Refractory metals

Pure Ta lacks load-bearing strength (260 MPa); pure Ti fails in hot concentrated acids. This binary Ta-Ti alloy (Ta3Ti7 nominal) solves both via mixed passive oxide film. Ideal for spinal cages, aerospace turbines, and chemical processing. - **Mechanical**: Tensile strength 800-1076 MPa; elongation up to 31% (vs. 6-10% for Ti-6Al-4V). - **Corrosion**: 3.8x lower current density vs. Ti6Al4V; immune to H2 embrittlement in hot HCl/H2SO4. - **Bio**: V/Al-free; 40% bone-implant contact (rabbit femur). LPBF-processable to 99.9% density.

Molecular Formula Ta3Ti7
Molecular Weight 877.91 g/mol
CAS No. 136245-97-1
Cat. No. B141916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametantalum;titanium
CAS136245-97-1
SynonymsTiTa30
Molecular FormulaTa3Ti7
Molecular Weight877.91 g/mol
Structural Identifiers
SMILES[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ta].[Ta].[Ta]
InChIInChI=1S/3Ta.7Ti
InChIKeyNAWOSTKISNSQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 0.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Titanium Alloy Procurement Baseline


Tantalum titanium alloy (CAS 136245-97-1), typically referenced by the nominal composition Ta3Ti7 (molecular weight 877.91 g/mol), is a binary refractory metal alloy system that combines tantalum (Ta) and titanium (Ti) in varying ratios, with titanium content typically ranging from 50% to 90% by weight [1]. The alloy belongs to the broader class of Ti-Ta biomaterials and high-performance corrosion-resistant alloys, characterized by the formation of a mixed Ta2O5-TiO2 passive oxide film that underpins its exceptional environmental stability [1]. Unlike single-metal counterparts, Ta-Ti alloys are processed primarily via vacuum arc melting (VAR), electron beam melting, or additive manufacturing routes including laser powder bed fusion (LPBF), owing to the high reactivity and disparate melting points of the constituent metals [1].

Composition Ti content 50–90 wt%, balance Ta; refractory alloy system
Processing Routes Vacuum arc melting, electron beam melting, laser powder bed fusion
Key Attributes High strength, corrosion resistance in aggressive acids, biocompatible
Class of Ti-Ta biomaterials; forms Ta2O5-TiO2 passive oxide film

Tantalum Titanium Alloy Substitution Risks


Direct substitution of tantalum titanium alloy with pure tantalum or pure titanium introduces quantifiable performance deficits that cannot be mitigated through post-processing alone. Pure tantalum, despite its unparalleled corrosion resistance, exhibits a room temperature tensile strength of approximately 260 MPa—grossly insufficient for load-bearing applications—and a density of 16.65 g/cm³ that imposes unacceptable weight penalties in aerospace and implantable devices [1]. Pure titanium, while lighter and moderately stronger at ~550 MPa tensile strength, lacks the extreme acid corrosion resistance required for chemical processing environments involving hot concentrated H2SO4 or HCl, where titanium undergoes rapid active dissolution [2]. Conversely, the Ta-Ti alloy system achieves a synergistic balance: Ta-10Ti delivers tensile strength of 800–900 MPa (a 3.1× improvement over pure Ta and 1.5× over pure Ti) while preserving corrosion resistance comparable to pure tantalum in aggressive acid media [1]. Furthermore, generic substitution with other titanium alloys (e.g., Ti-6Al-4V) introduces documented cytotoxicity risks from vanadium ion release, whereas Ta-Ti alloys are free of such toxic alloying elements [3].

Pure tantalum may exhibit insufficient tensile strength and high density for load-bearing applications.
Pure titanium may lack sufficient corrosion resistance in hot concentrated H2SO4 or HCl environments.
Ti-6Al-4V introduces potential cytotoxicity risks from vanadium ion release in long-term implantable contexts.

Tantalum Titanium Alloy Quantitative Evidence


Tensile Strength vs Pure Ta and Pure Ti

The Ta-10Ti alloy composition demonstrates a room temperature tensile strength of 800–900 MPa. This represents a substantial mechanical reinforcement relative to its constituent pure metals, achieving approximately 3.1× the tensile strength of pure tantalum (260 MPa) and approximately 1.5× the tensile strength of pure titanium (550 MPa) [1]. The elongation rate of Ta-10Ti reaches 15%–25%, far exceeding the <5% elongation typical of refractory metals such as tungsten and molybdenum [1].

Tensile Strength
Head-to-head
800–900 MPa
Supports load-bearing application fit
3.1× vs pure Ta; 1.5× vs pure Ti at room temp.
Mechanical properties Tensile strength Refractory metals

Corrosion Resistance: Ti6Al4V-8Ta vs Ti6Al4V

In a direct head-to-head electrochemical comparison using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), the Ti6Al4V-8Ta alloy produced via selective laser melting (SLM) exhibited a corrosion current density (i_corr) of 1.89 ± 0.38 μA/cm², which is 3.8× lower than the 7.23 ± 1.40 μA/cm² recorded for SLM-fabricated Ti6Al4V [1]. The polarization resistance (R_p) of Ti6Al4V-8Ta reached 24,547.67 ± 12,157.40 Ω·cm², compared to 6,762.36 ± 3,796.68 Ω·cm² for Ti6Al4V—a 3.6× improvement [1]. Consequently, the calculated corrosion rate for Ti6Al4V-8Ta was 0.043 ± 0.023 mm/year, approximately half that of Ti6Al4V (0.093 ± 0.076 mm/year) [1].

Corrosion Rate
Head-to-head
Ti6Al4V-8Ta 1.89 µA/cm²
Ti6Al4V 7.23 µA/cm²
Supports corrosion-resistance selection
i_corr 3.8× lower; R_p 3.6× higher in SLM samples
Corrosion resistance Biomaterials Additive manufacturing

Bone-Implant Contact: Ti-Ta vs Pure Ti

In a 12-week in vivo implantation study using rabbit femurs, the 50 wt% Ti–Ta alloy fabricated via laser powder bed fusion (LPBF) achieved a bone–implant contact (BIC) rate of 40%. This osseointegration performance matches that of pure tantalum and significantly exceeds that of pure titanium [1]. The alloy demonstrated exceptional fatigue resistance, enduring up to 10⁵ cycles at 110% of its yield strength, with fatigue performance comparable to pure Ta and superior to pure Ti [1]. In vitro experiments further confirmed that TiTa50 and TiTa75 scaffolds exhibited cell adhesion, proliferation, and osteogenic differentiation capabilities comparable to pure tantalum in MC3T3-E1 cells [2].

Osseointegration
In vivo model
40% BIC at 12 wks, rabbit femur
Supports osseointegration endpoint review
Comparable to pure Ta; LPBF Ti-Ta scaffold
Osseointegration In vivo Orthopedic implants

Oxidation Resistance: Ti-Ta Coatings vs Ti6Al4V

Ti-Ta coatings deposited on Ti6Al4V titanium alloy substrates via electrospark deposition exhibited up to 5.9× higher oxidation resistance compared to the uncoated Ti6Al4V alloy [1]. The coating structure was dense and crack-free, with average thickness ranging from 30.9 to 39.1 μm, and the tantalum concentration in the coating increased monotonically with increasing tantalum powder concentration in the anode mixture [1]. The phase composition comprised α-Ti and a bcc tantalum solid solution in β-Ti, and the surface microhardness of the Ti-Ta coatings ranged from 4.72 to 4.91 GPa [1].

Oxidation Resistance
Head-to-head
5.9× higher vs Ti6Al4V
Supports high-temperature use context
Electrospark Ti-Ta coatings; dense crack-free layer
Oxidation resistance Coatings Surface engineering

Strength and Ductility: Ti-25Ta vs Ti-6Al-4V

Ti-Ta alloy samples prepared via laser powder bed fusion (LPBF) using a feedstock of 75 wt% Ti and 25 wt% Ta powders achieved a maximum relative density of 99.9% [1]. At an optimized LPBF energy density of 381 J/mm³, the fabricated Ti-25Ta alloy exhibited an ultimate tensile strength (UTS) of 1076 ± 2 MPa and a yield strength of 795 ± 16 MPa [1]. At a lower energy density of 76 J/mm³, the alloy demonstrated excellent ductility with an elongation of 31% at fracture [1]. By comparison, conventional biomedical titanium alloys such as Ti-6Al-4V typically exhibit UTS in the range of 895–930 MPa with elongations of 6–10% [2].

Strength-Ductility
Cross-study comparable
1076 MPa UTS | 31% elongation
Supports additive manufacturing fit
LPBF Ti-25Ta at 99.9% density; improved over Ti-6Al-4V
Additive manufacturing Laser powder bed fusion Mechanical properties

Corrosion Resistance and Hydrogen Embrittlement Immunity

According to Japanese Patent JPH03236433A, Ta-Ti alloy thin films with a composition of 30–85 at.% Ti and balance Ta, formed via sputtering on stainless steel substrates, exhibit remarkable corrosion resistance to high-temperature strong acids including hydrochloric acid, sulfuric acid, and nitric acid, and are free from the defect of hydrogen embrittlement owing to absorption of hydrogen generated during cathodic polarization [1]. This hydrogen embrittlement immunity represents a critical differentiating feature not shared by many high-strength titanium alloys or steels when exposed to cathodic charging conditions in acidic environments.

H-Embrittlement Immunity
Class-level
Reported no hydrogen embrittlement under cathodic polarization in hot strong acids
Context-dependent; requires validation
Patent data; qualitative differentiation from stainless steels
Corrosion resistance Hydrogen embrittlement Strong acids

Tantalum Titanium Alloy Procurement Scenarios


Load-Bearing Orthopedic Implants

Based on direct in vivo evidence demonstrating a 40% bone–implant contact rate at 12 weeks in rabbit femur models [1] and LPBF-fabricated Ti-25Ta achieving UTS of 1076 ± 2 MPa with 31% elongation [2], Ti-Ta alloys are indicated for spinal fusion cages, hip stems, and complex bone defect scaffolds where osseointegration comparable to pure tantalum must be achieved at reduced material cost and with mechanical properties exceeding conventional Ti-6Al-4V. The combination of high strength and exceptional ductility (31% elongation vs. 6–10% for Ti-6Al-4V) provides enhanced fracture resistance in cyclically loaded applications [2].

Corrosion-Resistant Biomedical Devices

The 3.8× lower corrosion current density (1.89 vs. 7.23 μA/cm²) and 3.6× higher polarization resistance of Ti6Al4V-8Ta relative to Ti6Al4V [3] support procurement for long-term implantable devices such as dental abutments, cardiovascular stents, and pacemaker housings where metal ion release must be minimized to prevent chronic inflammation and cytotoxic effects. The absence of vanadium and aluminum in binary Ti-Ta compositions further eliminates elemental toxicity concerns associated with Ti-6Al-4V [3].

High-Temperature Aerospace & Chemical Components

Ti-Ta alloys and coatings are validated for aerospace engine components (turbine blades, combustion chamber liners) and chemical processing equipment handling hot concentrated acids, based on evidence of up to 5.9× higher oxidation resistance compared to Ti6Al4V [4], tensile strength retention above 70% at 600°C [5], and documented immunity to hydrogen embrittlement under cathodic polarization in hot HCl, H2SO4, and HNO3 [6]. Ta-10Ti and Ta-20Ti grades withstand gas temperatures of 800–1000°C in turbine applications [5].

Additive Manufacturing of Patient-Specific Implants

LPBF processing of Ti-Ta alloy powders (75 wt% Ti / 25 wt% Ta) achieves 99.9% relative density with tunable mechanical properties ranging from UTS of 1076 MPa to elongation of 31% depending on energy density [2]. This enables fabrication of porous scaffolds with elastic modulus matched to cancellous bone, reducing stress shielding effects [1]. TiTa50 scaffolds achieve osseointegration comparable to pure Ta while offering substantial cost savings due to reduced tantalum content [1], making LPBF Ti-Ta alloys economically viable for patient-specific craniofacial and orthopedic reconstruction.

Application
Selection Property
Validation Focus
Load-bearing orthopedic model studies
Combined high strength and ductility
Osseointegration and fracture-resistance endpoints
Long-term implantable device corrosion research
Low corrosion current density and high polarization resistance
Metal ion release and cytotoxicity endpoints
High-temperature oxidative environment testing
Oxidation resistance and hydrogen embrittlement immunity
Service life under thermal/acidic stress
Additive manufacturing scaffold research
LPBF processability and tunable mechanics
Porous scaffold osseointegration and stress-shielding endpoints

Technical Documentation Hub

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